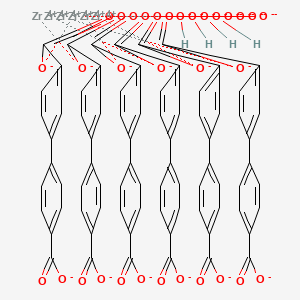
4-(4-Carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide is a metal-organic framework compound. It is known for its unique structural properties and potential applications in various fields, including catalysis, environmental remediation, and materials science. The compound is characterized by its robust framework, which is formed by the coordination of zirconium ions with organic ligands.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide typically involves the reaction of zirconium salts with organic ligands under controlled conditions. One common method involves the use of zirconium chloride and 4-(4-carboxylatophenyl)benzoic acid in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, often around 120°C, for several hours to ensure complete coordination of the zirconium ions with the organic ligands .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent volume, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
4-(4-Carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to organic substrates.
Reduction: It can also be involved in reduction reactions, where it helps in the removal of oxygen atoms from organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions may produce reduced organic molecules. Substitution reactions can result in the formation of new metal-organic frameworks with different ligand compositions .
科学的研究の応用
4-(4-Carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Medicine: It is being explored for use in photodynamic therapy, where it can generate reactive oxygen species to target cancer cells.
作用機序
The mechanism of action of 4-(4-Carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide involves the coordination of zirconium ions with organic ligands to form a stable framework. This framework provides a large surface area and porosity, which allows the compound to interact with various substrates. The molecular targets and pathways involved in its action depend on the specific application. For example, in catalysis, the compound facilitates the transfer of electrons and atoms to promote chemical reactions .
類似化合物との比較
Similar Compounds
5,10,15,20-Tetrakis(4-carboxylatophenyl)porphyrin: This compound is similar in structure and has applications in photodynamic therapy and catalysis.
2-Aminoterephthalate;oxygen(2-);zirconium(4+);tetrahydroxide: Another metal-organic framework with similar properties and applications in catalysis and environmental remediation.
Uniqueness
4-(4-Carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide is unique due to its specific ligand composition and coordination environment, which provide distinct structural and functional properties. Its high stability and porosity make it particularly suitable for applications in catalysis and environmental remediation .
特性
分子式 |
C84H52O32Zr6 |
|---|---|
分子量 |
2120.6 g/mol |
IUPAC名 |
4-(4-carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide |
InChI |
InChI=1S/6C14H10O4.4H2O.4O.6Zr/c6*15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18;;;;;;;;;;;;;;/h6*1-8H,(H,15,16)(H,17,18);4*1H2;;;;;;;;;;/q;;;;;;;;;;4*-2;6*+4/p-16 |
InChIキー |
AYROWDHTBQISAN-UHFFFAOYSA-A |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


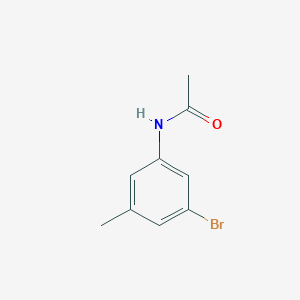
![[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B12302216.png)
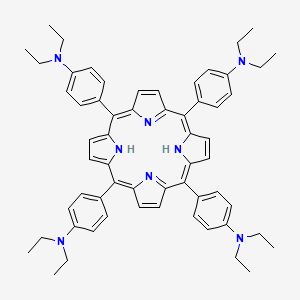
![1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)
![rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans](/img/structure/B12302233.png)
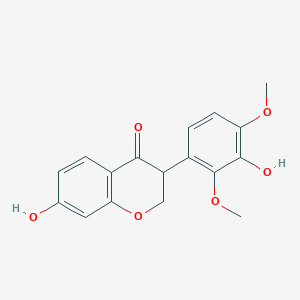
![3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)



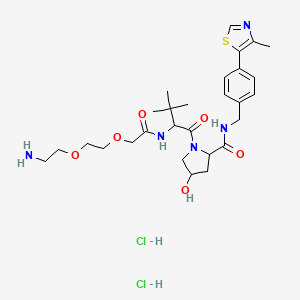

![1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12302284.png)

